2-Hydroxybenzoylacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

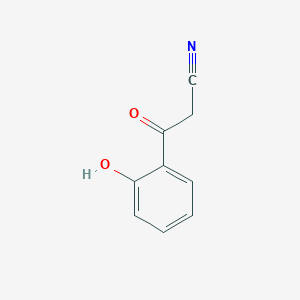

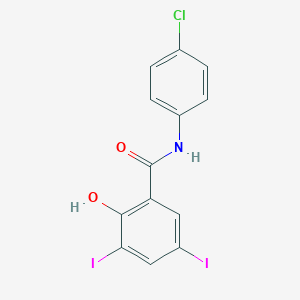

2-Hydroxybenzoylacetonitrile is a chemical compound with the molecular formula C9H7NO2 . It has a molecular weight of 161.16 g/mol . The IUPAC name for this compound is 3-(2-hydroxyphenyl)-3-oxopropanenitrile .

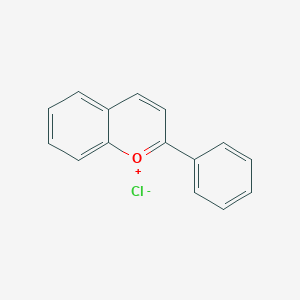

Molecular Structure Analysis

The molecular structure of 2-Hydroxybenzoylacetonitrile consists of a benzene ring attached to a nitrile group and a hydroxyl group . The InChI representation of the molecule is InChI=1S/C9H7NO2/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4,11H,5H2 . The Canonical SMILES representation is C1=CC=C(C(=C1)C(=O)CC#N)O .

Physical And Chemical Properties Analysis

2-Hydroxybenzoylacetonitrile has several computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 61.1 Ų . The XLogP3 is 2 .

Aplicaciones Científicas De Investigación

Photoluminescence Applications

2-Hydroxybenzoylacetonitrile derivatives have been found to have applications in photoluminescence. A study by Zhang et al. (2016) reported the copper-catalyzed synthesis of 2-aryl-3-cyanobenzofurans from o-hydroxybenzaldehydes and arylacetonitriles. These compounds emitted bright blue under UV light, with a quantum yield of up to 88.9%, indicating potential applications in organic light-emitting diodes (OLEDs) and other photoluminescent materials (Zhang et al., 2016).

Electrochemical Applications

Adeniyi et al. (2020) conducted a cyclic voltammetric study of 2-hydroxybenzophenone derivatives, including 2-Hydroxybenzoylacetonitrile, in different solvents. The study examined the electrochemical behavior and determined the experimental highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels. This research could be significant for understanding the electrochemical properties of these compounds, which is essential in various applications, including energy storage and conversion (Adeniyi et al., 2020).

Organic Synthesis

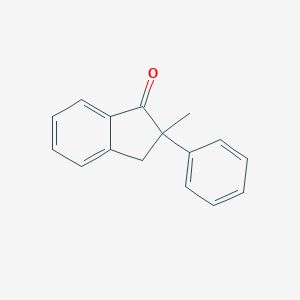

Singh and Wirth (2012) described a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents. This process used stoichiometric (diacetoxyiodo)benzene in acetonitrile, demonstrating a new pathway in organic synthesis that could be relevant for synthesizing complex organic molecules (Singh & Wirth, 2012).

Mecanismo De Acción

Target of Action

It’s known that most drugs exert their effects by binding to receptors, which are cellular components

Mode of Action

Generally, a drug’s mode of action involves its interaction with its targets and any resulting changes . More research is required to elucidate the specific interactions and changes caused by 2-Hydroxybenzoylacetonitrile.

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs

Pharmacokinetics

Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body . More research is needed to outline these properties and their impact on the bioavailability of 2-Hydroxybenzoylacetonitrile.

Result of Action

The result of a drug’s action usually involves changes at the molecular and cellular level

Action Environment

Environmental factors can significantly impact a drug’s action . More research is needed to discuss how these factors influence 2-Hydroxybenzoylacetonitrile’s action.

Propiedades

IUPAC Name |

3-(2-hydroxyphenyl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4,11H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBMOJUDUIGABG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90483500 |

Source

|

| Record name | 2-Hydroxybenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxybenzoylacetonitrile | |

CAS RN |

10523-47-4 |

Source

|

| Record name | 2-Hydroxybenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How is 2-Hydroxybenzoylacetonitrile synthesized according to the research?

A1: The study describes the synthesis of 2-Hydroxybenzoylacetonitrile as a two-step process starting from 1,2-benzisoxazole-3-acetonitrile (9). First, catalytic reduction of compound 9 is performed. While the exact conditions are not specified in the abstract, this step likely involves reacting 9 with hydrogen gas in the presence of a catalyst such as palladium on carbon. Subsequently, the product of this reduction is subjected to hydrolysis, which cleaves specific chemical bonds in the presence of water, yielding 2-Hydroxybenzoylacetonitrile (11) [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol](/img/structure/B80577.png)

![Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B80590.png)